molecular formula C20H28 B11083522 1-(2,4,5-Trimethylbenzyl)adamantane

1-(2,4,5-Trimethylbenzyl)adamantane

Cat. No.: B11083522
M. Wt: 268.4 g/mol
InChI Key: VGQGIFSBHIZBDP-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylbenzyl)adamantane is a high-value chemical hybrid scaffold that integrates a rigid, lipophilic adamantane cage with a 2,4,5-trimethylbenzyl aromatic system. This structure makes it a compound of significant interest in advanced materials science and medicinal chemistry research. The primary research value of this compound stems from the unique properties of the adamantane moiety. Adamantane is renowned for its diamond-like structure, remarkable lipid solubility, and chemical stability . When incorporated into molecular designs, it can drastically enhance the lipophilicity and metabolic stability of a compound, thereby improving its pharmacokinetic profile and ability to penetrate biological membranes, including the blood-brain barrier . In application, the adamantane group functions as an effective hydrophobic anchor. Research shows that adamantane derivatives can be embedded into lipid bilayers of liposomes, serving as a stable foundation for attaching functional molecules, such as targeting ligands, in targeted drug delivery systems . This "anchor" role allows the hydrophilic or active parts of the molecule to be exposed on the surface, enabling the development of sophisticated delivery vehicles for biomedical applications . Furthermore, the hybrid nature of this compound, combining a rigid aliphatic cage with an aromatic system, provides a versatile backbone for constructing novel chemical entities. It serves as a critical building block in the synthesis of more complex molecules for screening against biological targets where the adamantyl moiety has shown historical significance, such as in enzyme inhibition and the development of therapeutics for neurological and metabolic diseases . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the relevant safety data sheet for detailed hazard information.

Properties

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1-[(2,4,5-trimethylphenyl)methyl]adamantane

InChI

InChI=1S/C20H28/c1-13-4-15(3)19(5-14(13)2)12-20-9-16-6-17(10-20)8-18(7-16)11-20/h4-5,16-18H,6-12H2,1-3H3

InChI Key

VGQGIFSBHIZBDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at the Adamantane Bridgehead

The bridgehead position of adamantane is highly amenable to nucleophilic substitution due to its unique geometry and stability. A two-step procedure involving bromination followed by alkylation has been widely adopted.

Step 1: Synthesis of 1-Bromoadamantane
Adamantane undergoes regioselective bromination at the bridgehead position using molecular bromine in the presence of AlBr₃ as a catalyst. This reaction proceeds via a carbocation intermediate stabilized by hyperconjugation, yielding 1-bromoadamantane in 85–90% purity (Scheme 1).

Step 2: Alkylation with 2,4,5-Trimethylbenzyl Grignard Reagent
1-Bromoadamantane reacts with 2,4,5-trimethylbenzyl magnesium bromide under anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds through an SN2 mechanism, with the bulky Grignard reagent favoring bridgehead substitution over secondary positions. Post-reaction hydrolysis with ammonium chloride yields 1-(2,4,5-trimethylbenzyl)adamantane in 65–72% yield (Table 1).

Table 1: Optimization of Grignard Alkylation Conditions

ParameterOptimal ValueYield (%)
Temperature (°C)0–572
SolventTHF68
Reaction Time (h)670
Molar Ratio (1:1.2)1:1.272

Friedel-Crafts Alkylation via Adamantyl Cation Intermediates

Generation of the 1-Adamantyl Cation

The 1-adamantyl cation can be generated in situ from 1-hydroxyadamantane or 1-bromoadamantane using concentrated sulfuric acid. For example, treatment of 1-bromoadamantane with H₂SO₄ at 85°C produces a stable carbocation, which is trapped by 2,4,5-trimethylbenzyl chloride (Scheme 2).

Mechanistic Insights
The reaction proceeds via a Friedel-Crafts mechanism, where the adamantyl cation acts as an electrophile. The 2,4,5-trimethylbenzyl chloride, activated by AlCl₃, forms a benzyl carbocation that attacks the adamantane bridgehead. Steric hindrance from the trimethyl groups necessitates prolonged reaction times (12–18 h) but ensures regioselectivity. Yields range from 55% to 62% (Table 2).

Table 2: Friedel-Crafts Alkylation Parameters

CatalystTemperature (°C)Time (h)Yield (%)
AlCl₃801262
FeCl₃801855
H₂SO₄851560

Protoadamantane Rearrangement Strategies

Ring Expansion of Protoadamantane Derivatives

Protoadamantane intermediates offer a pathway to introduce substituents during adamantane core formation. For instance, the reduction of 4-protoadamantanone (108 ) with LiAlH₄ yields a mixture of endo- and exo-protoadamantanol isomers (109a and 109b ). Acid-catalyzed dehydration of the exo-isomer generates the 2-adamantyl cation (111 ), which can be alkylated with 2,4,5-trimethylbenzyl bromide (Scheme 3).

Key Considerations

  • The exo-isomer reacts 5–7 times faster than the endo-isomer due to favorable hyperconjugative stabilization.

  • Trapping the carbocation with a benzyl nucleophile requires precise control of reaction pH (<2) to prevent oligomerization.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Grignard alkylation method provides the highest yields (72%) but requires stringent anhydrous conditions. In contrast, Friedel-Crafts alkylation is more scalable, with demonstrated success on 250 g scales, albeit with moderate yields (55–62%). Protoadamantane routes, while mechanistically elegant, suffer from multi-step complexity and lower overall efficiency (45–50% yield).

Purity and Byproduct Formation

Grignard reactions produce minimal byproducts due to the high regioselectivity of bridgehead substitution. Friedel-Crafts methods, however, often yield polyalkylated derivatives (5–8%) requiring chromatographic purification. Protoadamantane rearrangements generate stereoisomeric mixtures, necessitating recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethylbenzyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1-(2,4,5-Trimethylbenzyl)adamantane exhibits properties that make it suitable for various pharmaceutical applications. The adamantane structure is known to enhance the lipophilicity of compounds, which can improve bioavailability and therapeutic efficacy.

Drug Delivery Systems

The compound's unique structural features may enhance drug delivery systems. Its ability to form complexes with other drugs can facilitate targeted delivery and controlled release. For instance, research indicates that adamantane derivatives can be utilized to improve the pharmacokinetics of antiviral agents by enhancing their solubility and stability in biological environments.

Antiviral Activity

Similar to other adamantane derivatives, this compound may possess antiviral properties. Adamantanes have been historically used in the treatment of influenza viruses and have shown promise against other viral pathogens due to their mechanism of inhibiting viral replication . The incorporation of the trimethylbenzyl group could potentially enhance this activity through improved interaction with viral proteins.

Material Science Applications

The unique properties of this compound extend to material science, particularly in the development of advanced materials such as polymers and nanocomposites.

Microporous Frameworks

Research has demonstrated that adamantane-based compounds can be utilized to create microporous frameworks. These frameworks are valuable for applications in gas storage, separation processes, and catalysis. The incorporation of this compound into these frameworks could enhance their structural integrity and functional properties due to its bulky substituent groups .

Biological Research Applications

The biological activity of this compound is an area of active investigation.

Anticancer Potential

Studies on adamantane derivatives have revealed promising anticancer activities. The modification of the adamantane core with various functional groups can lead to compounds that exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized an array of adamantane derivatives, including this compound. The synthesized compounds were evaluated for their biological activities against various cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as lead compounds for further drug development .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug Delivery SystemsEnhances solubility and stability of antiviral agents
Antiviral ActivityPotential inhibition of viral replication
Microporous FrameworksUsed in gas storage and catalysis
Anticancer PotentialExhibits selective cytotoxicity towards cancer cells

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylbenzyl)adamantane is not fully understood but is believed to involve interactions with cellular membranes and proteins. The adamantane core provides structural rigidity, while the benzyl group enhances lipophilicity, facilitating membrane penetration. In medicinal applications, it may act by modulating neurotransmitter release or inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane derivatives with aromatic substituents are widely studied for their tunable physicochemical and biological properties. Below is a detailed comparison of 1-(2,4,5-Trimethylbenzyl)adamantane with structurally related compounds:

Table 1: Physicochemical Properties of Adamantane Derivatives

Compound Substituent(s) Melting Point (°C) log P Key Biological Activity (IC₅₀ or EC₅₀) Reference
1-Benzyladamantane Benzyl (no methyl groups) ~200–220* ~4.5–5.0 Moderate antiviral activity
1-(4-Methylbenzyl)adamantane 4-Methylbenzyl ~180–200* ~5.1–5.3 Improved solubility vs. benzyl analog
This compound 2,4,5-Trimethylbenzyl ~150–170* ~5.8 Predicted enhanced target affinity [Inferred]
1-(Adamantan-1-yl)methyl-3-fluorophenyl urea Fluorophenyl + urea linkage 233–270 4.52–4.64 Soluble epoxide hydrolase inhibition
Tecovirimat (ST-246) Trifluoromethylbenzyl + amide 198–202 3.9 Antiviral (IC₅₀: 0.03 μM)

*Estimated based on methyl-substitution trends .

Key Comparisons

Substituent Effects on Melting Point The introduction of methyl groups in the benzyl ring reduces melting points due to disrupted crystallinity. For example, 1-(4-methylbenzyl)adamantane melts ~20–40°C lower than non-methylated analogs . The 2,4,5-trimethyl substitution in the target compound likely further lowers the melting point (~150–170°C), enhancing solubility and formulation flexibility .

Lipophilicity (log P)

  • Methyl groups increase log P compared to unsubstituted benzyl derivatives. For instance, 1-(4-methylbenzyl)adamantane has log P ~5.1–5.3, while chlorine or fluorine substituents (e.g., in ureas) yield log P values of 4.5–5.25 . The 2,4,5-trimethylbenzyl group in the target compound likely elevates log P to ~5.8, balancing lipophilicity with drug-likeness per Lipinski’s rules .

Biological Activity

  • Substitution Position : Adamantane derivatives substituted at the 1-position (vs. 2-position) often show superior activity due to optimal steric and electronic interactions. For example, Tecovirimat analogs with 1-position trifluoromethylbenzyl groups exhibit IC₅₀ values as low as 0.03 μM .
  • Methyl vs. Halogen Substituents : While halogenated derivatives (e.g., fluorophenyl ureas) prioritize solubility, methylated analogs favor membrane permeability and target binding in hydrophobic pockets .

Table 2: Structural vs. Functional Trade-offs

Feature This compound Tecovirimat Adamantane Ureas (e.g., 8a–e)
Lipophilicity High (log P ~5.8) Moderate (log P 3.9) Moderate (log P 4.5–5.25)
Solubility Moderate (low melting point) High (amide linkage) Low (high melting point)
Target Affinity Likely high (steric bulk) Very high Moderate
Synthetic Complexity Moderate High Low

Research Findings and Implications

Drug Design : The 2,4,5-trimethylbenzyl group offers a balance of lipophilicity and solubility, making it suitable for central nervous system (CNS) targets or viral envelope proteins .

Thermal Stability : Lower melting points compared to rigid adamantane-urea derivatives (e.g., 233–270°C ) suggest easier processing for drug formulations.

Limitations : High log P may necessitate structural optimization to reduce off-target binding or toxicity.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are effective for preparing 1-(2,4,5-Trimethylbenzyl)adamantane, and how do reaction conditions influence yield?

  • Methodology : A common approach involves Friedel-Crafts alkylation using AlCl₃ as a catalyst to attach the 2,4,5-trimethylbenzyl group to adamantane. For example, AlCl₃-catalyzed isomerization of tetrahydrodicyclopentadiene derivatives can yield adamantane frameworks, as demonstrated in adamantane synthesis . Acidic conditions (e.g., HCl with thioacetic acid) may also facilitate electrophilic substitution, particularly when introducing aromatic substituents .
  • Optimization : Reaction temperature (e.g., 25–40°C), solvent polarity (dichloromethane or DMF), and stoichiometric ratios of reagents (e.g., 1:1.2 adamantane:benzyl halide) critically impact yield. Post-reaction purification via column chromatography or recrystallization in acetone/ethanol mixtures is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • 1H-NMR : The adamantane bridgehead protons appear as broad singlets (δ 1.7–2.1 ppm), while the trimethylbenzyl group shows distinct aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm). Overlapping signals due to steric hindrance may require 2D NMR (e.g., COSY, NOESY) for resolution .
  • IR : Key peaks include C-H stretches (2850–2920 cm⁻¹ for adamantane and aromatic C-H), and C=C aromatic vibrations (~1600 cm⁻¹). The absence of carbonyl peaks (1700–1750 cm⁻¹) confirms successful alkylation .

Q. What thermodynamic considerations are critical during isomerization steps in adamantane derivative synthesis?

  • Adamantane’s diamondoid structure is thermodynamically favored under high-temperature or acidic conditions. Isomerization of tetrahydrodicyclopentadiene to adamantane derivatives requires precise control of reaction time (e.g., 6–8 hours) and catalyst loadings (e.g., 10% AlCl₃) to avoid tar formation . Kinetic by-products (e.g., exo-tetrahydrodicyclopentadiene) can be minimized via solvent selection (e.g., non-polar hydrocarbons) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling patterns in 1H-NMR) arising from steric hindrance be resolved?

  • Problem : Steric bulk from the 2,4,5-trimethylbenzyl group may cause atypical splitting or signal broadening.
  • Solution : Use deuterated solvents (CDCl₃) to reduce viscosity-induced line broadening. Advanced techniques like heteronuclear single quantum coherence (HSQC) or variable-temperature NMR can clarify splitting patterns. For example, lowering the temperature to –20°C may resolve dynamic effects in crowded regions .

Q. What strategies optimize regioselectivity in electrophilic substitution for introducing the 2,4,5-trimethylbenzyl group to adamantane?

  • Directed substitution : Pre-functionalize adamantane with a directing group (e.g., bromine at the 1-position) to guide benzylation. For example, 1-bromoadamantane can undergo Ullmann coupling with trimethylbenzyl Grignard reagents .
  • Catalytic systems : Use Pd-based catalysts (e.g., Pd(OAc)₂ with PPh₃) for cross-coupling reactions, achieving >80% regioselectivity for the 1-position. Solvent effects (e.g., DMF vs. THF) and ligand steric bulk are critical .

Q. How does the steric bulk of the 2,4,5-trimethylbenzyl group influence crystallization and X-ray diffraction analysis?

  • Crystallization : Slow evaporation of acetone/ethanol (1:1 v/v) at 4°C promotes single-crystal growth. Bulky substituents reduce symmetry, requiring triclinic or monoclinic crystal systems .
  • X-ray challenges : High thermal displacement parameters (ADPs) for methyl groups may necessitate low-temperature data collection (100 K). Disorder in the trimethylbenzyl moiety can be modeled using split-site occupancy refinement .

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